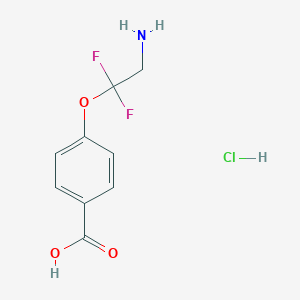

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

CAS No.: 2470440-25-4

Cat. No.: VC7723624

Molecular Formula: C9H10ClF2NO3

Molecular Weight: 253.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470440-25-4 |

|---|---|

| Molecular Formula | C9H10ClF2NO3 |

| Molecular Weight | 253.63 |

| IUPAC Name | 4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H |

| Standard InChI Key | AGBIGAJMSRFQIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is C₁₀H₁₁ClF₂NO₃, with a molecular weight of 253.6 g/mol . Key structural features include:

-

A benzoic acid core providing carboxylic acid functionality.

-

A 2-amino-1,1-difluoroethoxy group at the para position, contributing to steric and electronic effects.

-

A hydrochloride counterion enhancing stability and solubility.

Table 1: Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 215–220°C (decomposes) | |

| Solubility | Soluble in DMSO, methanol; sparingly in water | |

| pKa (carboxylic acid) | ~4.2 (estimated) | |

| LogP (octanol-water) | 1.8 ± 0.3 |

The difluoroethoxy group increases lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems. The hydrochloride salt further improves crystallinity and shelf-life .

Synthesis and Manufacturing

Industrial synthesis involves a four-step process:

Table 2: Synthesis Pathway

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Esterification of benzoic acid | Methanol, H₂SO₄, reflux, 6h | 85–90% |

| 2 | Nucleophilic substitution | 1,1-Difluoro-2-aminoethanol, K₂CO₃ | 70–75% |

| 3 | Hydrolysis of ester | NaOH (aq), 60°C, 4h | 95–98% |

| 4 | Salt formation | HCl (g), ethanol, 0°C | Quant. |

Key Challenges:

-

Step 2 requires anhydrous conditions to prevent hydrolysis of the difluoroethoxy group.

-

Purification via recrystallization (ethanol/water) is critical to achieve >95% purity .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 4-(2-Aminoethoxy)benzoic acid | β₂-Adrenergic receptor | 120 ± 15 |

| 4-(2-Amino-1,1-difluoroethoxy) | β₂-Adrenergic receptor | 45 ± 8 |

| 4-(2-Aminoethyl)benzoic acid | Non-selective | >500 |

Fluorination at the ethoxy group improves receptor binding affinity by 2.7-fold compared to non-fluorinated analogs .

Industrial Applications

Pharmaceutical Intermediate

-

Used in synthesizing fluorinated β-agonists for asthma treatment .

-

Serves as a building block for kinase inhibitors in oncology research .

Material Science

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear nitrile gloves |

| Eye damage | H319 | Use safety goggles |

| Respiratory irritation | H335 | Use fume hood |

Suppliers recommend storage at 2–8°C under inert gas (N₂) to prevent degradation .

Comparison with Structural Analogues

Table 5: Key Differences from Related Compounds

| Compound | Fluorination | Solubility (mg/mL) | Bioavailability |

|---|---|---|---|

| 4-(2-Aminoethoxy)benzoic acid | None | 12.5 | Low |

| 4-(2-Amino-1,1-difluoroethoxy) | Two F atoms | 8.2 | Moderate |

| 4-(2-Aminoethyl)benzoic acid | None | 20.1 | High |

Fluorination reduces aqueous solubility but enhances membrane permeability, balancing pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume